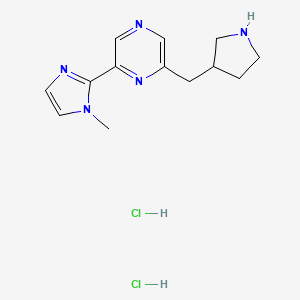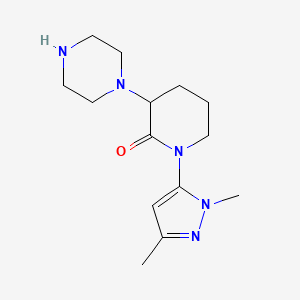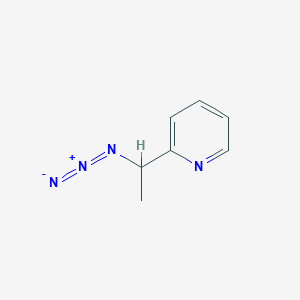
3-(2-Azidoethyl)-1-(2-chloroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Azidoethyl)-1-(2-chloroethyl)urea is a compound that features both azido and chloroethyl functional groups. These functional groups make it a versatile intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea typically involves the reaction of 2-chloroethyl isocyanate with 2-azidoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Azidoethyl)-1-(2-chloroethyl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition Reactions: The CuAAC reaction requires a copper catalyst and an alkyne. The reaction is usually performed in the presence of a base, such as triethylamine, and a solvent like water or ethanol.
Major Products
Substitution Reactions: Products include various substituted ureas, depending on the nucleophile used.
Cycloaddition Reactions: The major products are triazoles, which are valuable intermediates in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
3-(2-Azidoethyl)-1-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced strength or conductivity.
Mecanismo De Acción
The mechanism of action of 3-(2-Azidoethyl)-1-(2-chloroethyl)urea involves its functional groups:
Azido Group: Can undergo cycloaddition reactions to form triazoles, which can interact with biological targets.
Chloroethyl Group: Can be substituted with various nucleophiles, leading to the formation of new compounds with potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside
- 2-Azidoethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Uniqueness
3-(2-Azidoethyl)-1-(2-chloroethyl)urea is unique due to the presence of both azido and chloroethyl groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these functional groups. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic molecules.
Propiedades
Fórmula molecular |
C5H10ClN5O |
|---|---|
Peso molecular |
191.62 g/mol |
Nombre IUPAC |
1-(2-azidoethyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C5H10ClN5O/c6-1-2-8-5(12)9-3-4-10-11-7/h1-4H2,(H2,8,9,12) |
Clave InChI |
XQDMYZOAABDQEI-UHFFFAOYSA-N |
SMILES canónico |
C(CN=[N+]=[N-])NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


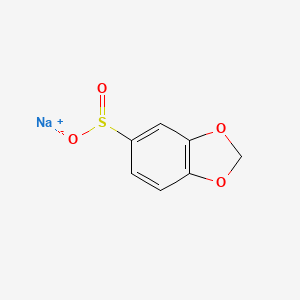

![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)
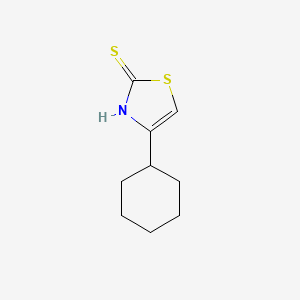


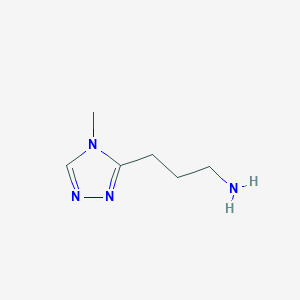

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

